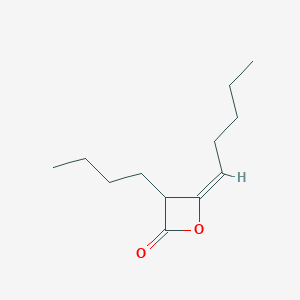
(4E)-3-butyl-4-pentylideneoxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-3-butyl-4-pentylideneoxetan-2-one is a chemical compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers, characterized by their strained ring structure, which imparts unique chemical properties
Vorbereitungsmethoden
The synthesis of (4E)-3-butyl-4-pentylideneoxetan-2-one typically involves the reaction of butyl and pentylidene precursors under specific conditions. One common method is the cyclization of a suitable precursor in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
(4E)-3-butyl-4-pentylideneoxetan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium alkoxides, leading to the formation of substituted oxetanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
(4E)-3-butyl-4-pentylideneoxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with oxetane moieties.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which (4E)-3-butyl-4-pentylideneoxetan-2-one exerts its effects involves its interaction with specific molecular targets. The strained ring structure of oxetanes makes them reactive intermediates in various chemical reactions. This reactivity allows the compound to participate in ring-opening reactions, which can lead to the formation of new chemical bonds and structures. The molecular pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
(4E)-3-butyl-4-pentylideneoxetan-2-one can be compared with other oxetane derivatives, such as:
- 3-methyl-4-pentylideneoxetan-2-one
- 3-ethyl-4-pentylideneoxetan-2-one
- 3-propyl-4-pentylideneoxetan-2-one
These compounds share similar structural features but differ in the length and nature of the alkyl chains attached to the oxetane ring. The uniqueness of this compound lies in its specific alkyl substituents, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(4E)-3-butyl-4-pentylideneoxetan-2-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-10(8-6-4-2)12(13)14-11/h9-10H,3-8H2,1-2H3/b11-9+ |
InChI-Schlüssel |
MJZLRAHODCHJCG-PKNBQFBNSA-N |
Isomerische SMILES |
CCCC/C=C/1\C(C(=O)O1)CCCC |
Kanonische SMILES |
CCCCC=C1C(C(=O)O1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


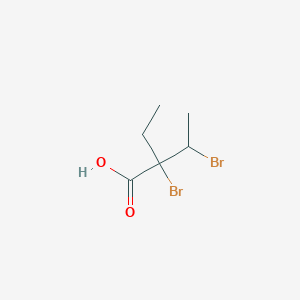
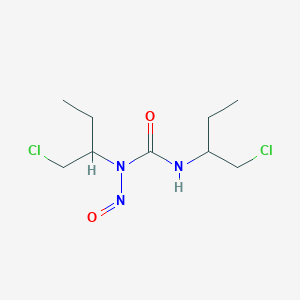
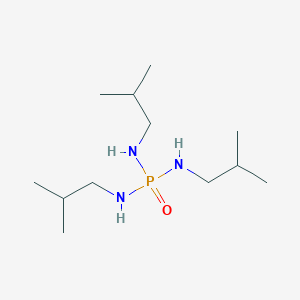
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
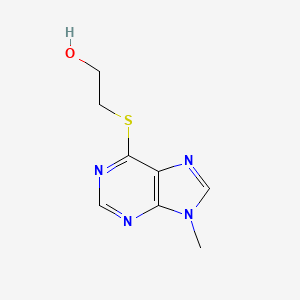

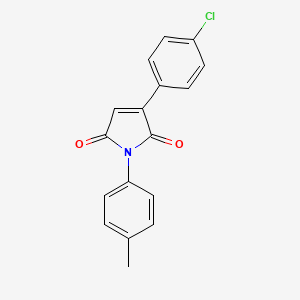
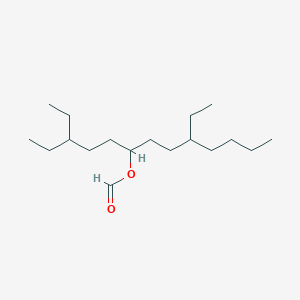

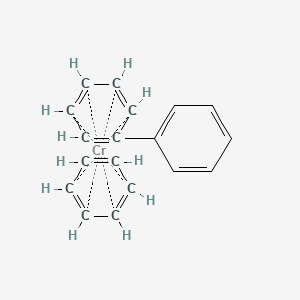

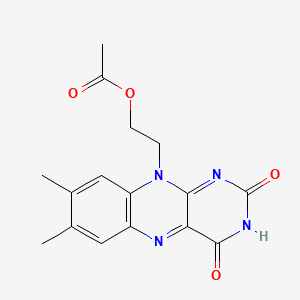
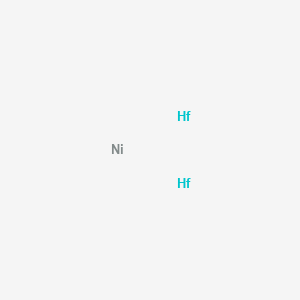
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
